2-Amino-2-(4-cyanophenyl)acetic acid
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Overview
Description
2-Amino-2-(4-cyanophenyl)acetic acid is an organic compound with the molecular formula C9H8N2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a cyano group at the para position and an amino group at the alpha position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-cyanophenyl)acetic acid typically involves the reaction of 4-cyanobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a Strecker synthesis pathway, where the aldehyde group of 4-cyanobenzaldehyde reacts with glycine to form an imine intermediate. This intermediate is then hydrolyzed to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-cyanophenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-nitro-2-(4-cyanophenyl)acetic acid.
Reduction: Formation of 2-amino-2-(4-aminophenyl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(4-cyanophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-cyanophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can act as a ligand, forming complexes with metal ions, or as a substrate for enzymatic reactions. Its effects are mediated through the modulation of biochemical pathways, including those involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
2-Amino-2-(4-cyanophenyl)acetic acid can be compared with other similar compounds such as:
4-Cyanophenylacetic acid: Lacks the amino group
Properties
IUPAC Name |
2-amino-2-(4-cyanophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4,8H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWFFRSGXGEFIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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